Trans vs. Cis Cyclohexyl Linker Stereochemistry Determines PROTAC Degradation Activity by Up to 20-Fold
The trans-cyclohexyl linker configuration, corresponding to the trans (1R,4R) stereoisomer of the di-tert-butyl protected scaffold, confers a rigid 'stick-out' conformation in PROTAC molecules, whereas the cis isomer collapses into a folded-back conformation featuring intramolecular contacts [1]. This conformational divergence results in the trans-containing PROTAC XL01126 demonstrating a degradation activity advantage of approximately 3- to 20-fold over its cis-analogue in cellular LRRK2 degradation assays [1]. Notably, this enhanced degradation occurs despite the trans-linker conferring consistently weaker binary binding affinity to the VHL E3 ligase (Kd values: trans-VHL ligand 5.8 μM vs. cis-VHL ligand 1.2 μM; full PROTAC context: trans 2.8 μM vs. cis 1.3 μM), underscoring that ternary complex cooperativity, rather than individual binding strength, drives degradation efficiency [1]. High-resolution co-crystal structures (PDB 9EQM) confirm the distinct binding modes [2].
| Evidence Dimension | Cellular degradation activity of LRRK2 PROTAC |
|---|---|
| Target Compound Data | trans-cyclohexyl linker PROTAC (XL01126): DC₅₀ ~0.3 nM (LRRK2 degradation in HEK293 cells) [1] |
| Comparator Or Baseline | cis-cyclohexyl linker PROTAC (XL01126-cis): DC₅₀ ~1–6 nM (3- to 20-fold less potent) [1] |
| Quantified Difference | 3- to 20-fold greater degradation activity for trans-linker PROTAC |
| Conditions | HEK293 cells; LRRK2 target; VHL E3 ligase recruitment |
Why This Matters
This establishes that stereochemical identity of the cyclohexane-1,4-diyl core is not a cosmetic specification but a determinant of linker geometry that translates to 3- to 20-fold differences in cellular degradation potency—directly affecting the success rate of PROTAC development programs.
- [1] Pierri M, et al. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorg Med Chem Lett. 2024;110:129861. doi:10.1016/j.bmcl.2024.129861. PMID: 38942127. View Source
- [2] Crystal structure of pVHL:EloB:EloC in complex with MP-1-21 (trans-cyclohexyl PROTAC linker-containing VHL ligand). PDB ID: 9EQM. Deposited 2024-03-21. View Source
